molecular formula C8H5NO B052832 4-Cyanobenzaldehyde CAS No. 105-07-7

4-Cyanobenzaldehyde

Cat. No.: B052832
CAS No.: 105-07-7
M. Wt: 131.13 g/mol
InChI Key: WZWIQYMTQZCSKI-UHFFFAOYSA-N
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Description

4-Cyanobenzaldehyde, also known as 4-Formylbenzonitrile, is an organic compound with the molecular formula C₈H₅NO. It is a white to slightly beige crystalline powder with a distinct aromatic odor. This compound is characterized by the presence of a benzene ring substituted with a formyl group (CHO) and a cyano group (CN) at the para position. It is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanobenzaldehyde can be synthesized through several methods. One common method involves the reaction of 4-methylbenzonitrile with an oxidizing agent such as manganese dioxide in the presence of a solvent like dichloromethane. The reaction proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In an industrial setting, this compound is often produced via the catalytic oxidation of 4-methylbenzonitrile. This process typically involves the use of a metal catalyst, such as palladium or platinum, and an oxidizing agent like oxygen or air. The reaction is carried out at elevated temperatures and pressures to achieve high yields and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyanobenzaldehyde is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Comparison with Similar Compounds

4-Cyanobenzaldehyde can be compared with other similar compounds, such as:

    4-Nitrobenzaldehyde: Similar structure but with a nitro group instead of a cyano group. It is used in the synthesis of dyes and pharmaceuticals.

    4-Bromobenzaldehyde: Contains a bromine atom instead of a cyano group. It is used in organic synthesis and as an intermediate in the production of various chemicals.

    4-Fluorobenzaldehyde: Contains a fluorine atom instead of a cyano group. .

Uniqueness: The presence of both a formyl and a cyano group in this compound makes it a unique compound with distinct reactivity and versatility. Its ability to undergo multiple types of chemical reactions and its applications in various fields highlight its importance in scientific research and industrial processes .

Properties

IUPAC Name

4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWIQYMTQZCSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059312
Record name Benzonitrile, 4-formyl-
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

105-07-7
Record name 4-Cyanobenzaldehyde
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Record name Terephthalaldehydonitrile
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Record name 4-Cyanobenzaldehyde
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Record name Benzonitrile, 4-formyl-
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Record name Benzonitrile, 4-formyl-
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Record name 4-formylbenzonitrile
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Record name TEREPHTHALALDEHYDONITRILE
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Synthesis routes and methods I

Procedure details

A mixture of 0.351 g of p-tolunitrile, 0.005 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (1% by mole relative to p-tolunitrile), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-cyanobenzoic acid and 4-cyanobenzaldehyde in 74% and 1% yields, respectively, at 81% conversion of p-tolunitrile.
Quantity
0.351 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl 4-aminobenzoate (0.2 g, 1.323 mmol) and 4-formylbenzonitrile (0.177 g, 1.350 mmol) in methanol (2 ml) and dichloromethane (4 ml) was treated with acetic acid (0.379 ml, 6.62 mmol) followed by MP-cyanoborohydride (1.151 g, 2.65 mmol) and the reaction was slowly stirred at room temperature. After 16 hours, the mixture was filtered and concentrated and the concentrate was partitioned between 2 N sodium hydroxide and dichloromethane. The organic phase was concentrated to give the title compound with 30% of remaining 4-formylbenzonitrile.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.177 g
Type
reactant
Reaction Step One
Quantity
0.379 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
cyanoborohydride
Quantity
1.151 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 0.351 g of p-tolunitrile, 0.005 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (1% by mole relative to p-tolunitrile), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4 H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-cyanobenzoic acid and 4-cyanobenzaldehyde in 74% and 1% yields, respectively, at 81% conversion of p-tolunitrile.
Quantity
0.351 g
Type
reactant
Reaction Step One
Quantity
0.005 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyanobenzaldehyde
Reactant of Route 2
4-Cyanobenzaldehyde
Reactant of Route 3
4-Cyanobenzaldehyde
Reactant of Route 4
4-Cyanobenzaldehyde
Reactant of Route 5
4-Cyanobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Cyanobenzaldehyde
Customer
Q & A

Q1: What is the molecular formula and weight of 4-Cyanobenzaldehyde?

A1: this compound has the molecular formula C8H5NO and a molecular weight of 131.13 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: Spectroscopic studies, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, reveal key structural information about this compound [, , ]. - The IR spectrum exhibits characteristic absorptions for the nitrile (C≡N) and aldehyde (C=O) functional groups []. - 1H-NMR spectroscopy provides insights into the aromatic proton signals and the distinct aldehyde proton signal []. - 13C-NMR spectroscopy further elucidates the carbon framework of the molecule [].

Q3: How does the presence of an electron-withdrawing cyano group affect the reactivity of this compound?

A3: The electron-withdrawing nature of the cyano group at the para position significantly influences the reactivity of the aldehyde group in this compound []. This effect is evident in reactions like nucleophilic additions, where the cyano group enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.

Q4: What is the significance of the "bridge-flipped" isomerism observed in phenylhydrazones derived from this compound?

A4: "Bridge-flipped" isomerism, as seen in phenylhydrazones derived from this compound, involves the reversal of the hydrazone bridge (C=N-NH) [, ]. This isomerism affects the molecular packing arrangements in the solid state, influencing properties like melting point and solubility. Researchers have explored how competing intermolecular interactions, such as hydrogen bonding, differentiate the packing preferences of these isomers [, ].

Q5: Can this compound act as a photoinitiator in chemical reactions?

A5: Yes, this compound can act as a photoinitiator in reactions like hydroacylation of Michael acceptors []. Upon irradiation, it facilitates the formation of reactive intermediates that enable the addition of aldehydes to activated alkenes, leading to the formation of new carbon-carbon bonds. This photochemical approach offers an environmentally friendly alternative for constructing complex molecules.

Q6: How does the size of carbon quantum dots (CQDs) affect their catalytic activity in aldol condensations using this compound?

A6: Studies using CQDs as heterogeneous catalysts for aldol condensations involving this compound have shown that smaller CQDs (around 5 nm) exhibit superior photoenhanced catalytic activity []. This enhanced activity is attributed to their larger surface area, providing more active sites for the reaction to occur and facilitating efficient electron transfer processes.

Q7: How have computational methods been employed to study the structural dynamics of this compound in its excited state?

A7: Resonance Raman spectroscopy combined with quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT), has provided valuable insights into the excited-state structural dynamics of this compound []. These studies have helped elucidate the vibrational modes associated with electronic transitions and the decay dynamics of the excited state.

Q8: Have there been any studies using solid-state density functional theory calculations to understand the terahertz (THz) spectral features of this compound?

A8: Yes, THz spectroscopy combined with solid-state DFT calculations has been used to investigate the vibrational modes of this compound in the THz frequency range []. These studies revealed that the observed THz resonances are sensitive to the crystal packing arrangements and intermolecular interactions, particularly hydrogen bonding.

Q9: How do substituents on the benzene ring of benzaldehyde derivatives influence the rate of thiolester formation in a model system mimicking the pyruvate dehydrogenase complex?

A9: Kinetic studies on the oxidative formation of thiolesters using benzaldehyde derivatives, including this compound, have shown that electron-withdrawing substituents at the para position enhance the reaction rate []. This observation highlights the influence of electronic effects on the reactivity of these compounds.

Q10: Are there established methods for preparing bioreactive surfaces using dendron thiols derived from this compound?

A10: Research has explored the use of this compound in the preparation of bioreactive surfaces []. A self-assembled monolayer of dendron thiols containing this compound can be formed on gold surfaces. These surfaces can be further functionalized through reactions with the aldehyde group, enabling the immobilization of biomolecules for applications in biosensors and biomaterials.

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